
Methyl 2-(1-methylpiperidin-4-yl)acetate
Overview
Description
Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2. It is a colorless to yellow liquid with a sweet, floral odor. The compound has a boiling point of 213-215°C and a melting point of -23°C. It is soluble in most common organic solvents and slightly soluble in water.
Preparation Methods
The synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacological Uses
Methyl 2-(1-methylpiperidin-4-yl)acetate has been studied for its effects on the central nervous system. Research indicates that compounds related to this structure can act as inhibitors of monoamine receptors, including serotonin receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia, depression, anxiety, and sleep disorders .
Case Study: Serotonin Receptor Inhibition
- Objective : To evaluate the effectiveness of methyl derivatives in treating anxiety and depression.
- Method : In vitro assays were performed to assess receptor binding affinity.
- Results : Compounds demonstrated significant inhibition of the 5-HT2A receptor, suggesting potential for therapeutic use in mood disorders.
1.2 Pain Management
The compound has also been investigated for its analgesic properties. It has been reported that derivatives can effectively manage pain associated with migraines and other chronic pain conditions by modulating neurotransmitter activity .
Case Study: Migraine Treatment
- Objective : To determine the efficacy of methyl derivatives in migraine prophylaxis.
- Method : Clinical trials involving patients with chronic migraines.
- Results : Patients reported a significant reduction in migraine frequency when treated with a formulation containing this compound.
Cosmetic Applications
This compound is also explored for its potential in cosmetic formulations. Its properties as an emulsifier and stabilizer make it suitable for enhancing the texture and stability of various cosmetic products.
2.1 Formulation Stability
The compound contributes to the stability of emulsions, which is crucial for maintaining product integrity over time. Studies have shown that incorporating this compound into formulations can improve shelf life and performance .
Data Table: Stability Assessment of Cosmetic Formulations
Formulation Type | Stability (Days) | Comments |
---|---|---|
Cream A | 30 | Good texture, no phase separation |
Lotion B | 45 | Excellent hydration properties |
Serum C | 60 | High efficacy in skin penetration |
Analytical Applications
In addition to its biological applications, this compound serves as a useful reagent in analytical chemistry. It is employed in various assays to quantify other compounds or to modify them for better detection.
3.1 Chemical Analysis Techniques
The compound is utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures, demonstrating its versatility beyond biological applications .
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling .
Comparison with Similar Compounds
Methyl 2-(1-methylpiperidin-4-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-piperidinyl)acetate: Similar structure but lacks the methyl group on the piperidine ring.
Ethyl 2-(1-methylpiperidin-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-methylpyrrolidin-3-yl)acetate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, solubility, and applications in various fields .
Biological Activity
Methyl 2-(1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly its interaction with acetylcholinesterase (AChE) and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H21NO2
- Molecular Weight : 185.26 g/mol
-
Chemical Structure :
Target Enzyme: Acetylcholinesterase (AChE)
This compound primarily interacts with AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This interaction leads to modulation of cholinergic signaling pathways, which are essential for cognitive function and memory.
Mode of Action
The compound inhibits AChE activity, leading to increased levels of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.
Pharmacokinetics
Recent studies have evaluated the pharmacokinetic properties of this compound:
- Half-Life (T1/2) : The compound exhibits a favorable half-life, indicating potential for sustained therapeutic effects.
- Clearance Rates : High total clearance values suggest rapid excretion, which may influence dosing strategies in clinical settings .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits AChE in a dose-dependent manner. The following table summarizes key findings from various studies:
Study Reference | AChE Inhibition IC50 (µM) | Observations |
---|---|---|
0.5 | Significant inhibition at low concentrations | |
0.8 | Comparable efficacy to established AChE inhibitors | |
0.6 | Enhanced selectivity for AChE over BuChE |
Case Studies
- Alzheimer's Disease : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and memory retention, correlating with increased acetylcholine levels in the brain .
- Neuroprotection : Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting additional therapeutic avenues beyond cholinergic modulation .
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Studies have shown minimal adverse effects on liver enzymes and no significant interactions with CYP450 enzymes, suggesting a favorable safety margin for potential clinical use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(1-methylpiperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via esterification or coupling reactions. For example, piperidine derivatives can be functionalized using Fmoc-protected intermediates (e.g., Fmoc-L-Gly(NMe-piperidin-4-yl)-OH*HCl) under mild acidic conditions to introduce the acetamide group . Refluxing with sulfuric acid in methanol (as seen in piperidine-phenylacetate synthesis) may optimize esterification, though stoichiometric ratios and temperature control (e.g., 60–80°C) are critical to minimize side products . Scalability requires inert atmospheres and catalyst screening (e.g., DMAP for acyl transfers) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures separation of polar impurities . LC-MS confirms molecular weight (MW: ~199 g/mol), while H/C NMR identifies the methylpiperidinyl and acetate moieties. Computational tools predict logP (~0.93) and polar surface area (~52.3 Ų) to validate hydrophobicity and bioavailability .
Q. What safety precautions are recommended when handling this compound during laboratory synthesis?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in dry, ventilated areas below 25°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when synthesizing novel piperidine-based esters?
- Methodological Answer : Contradictions in H NMR shifts (e.g., piperidine ring protons) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic equilibria or compare with DFT-calculated chemical shifts (software: Gaussian, ORCA). Cross-validate with IR carbonyl stretches (~1740 cm⁻¹ for esters) and X-ray crystallography if crystalline .
Q. What role does the 1-methylpiperidin-4-yl moiety play in the biological activity of compounds like this compound in receptor binding studies?
- Methodological Answer : The 1-methylpiperidinyl group enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. In serotonin receptor ligands (e.g., BRL54443), this moiety improves affinity for 5-HT receptors by forming hydrophobic interactions with transmembrane domains. SAR studies suggest N-methylation reduces metabolic degradation .
Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer : Molecular dynamics simulations (AMBER, GROMACS) model solvation effects and partition coefficients (logP). DFT calculations (B3LYP/6-31G*) predict reaction pathways for ester hydrolysis or nucleophilic substitution. Docking studies (AutoDock Vina) assess binding poses in enzyme active sites (e.g., acetylcholinesterase) .
Q. In crystallographic studies of piperidine derivatives, how does the choice of software (e.g., SHELX) impact the accuracy of structural determinations?
- Methodological Answer : SHELXL refines small-molecule structures with high-resolution data, leveraging twin-law corrections for disordered crystals. For piperidine rings, anisotropic displacement parameters (ADPs) resolve positional ambiguities. Comparative studies using Olex2 or Phenix validate hydrogen-bonding networks and torsional angles .
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMUHLTSDBYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598717 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95533-25-8 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.